molecular formula C12H16O2 B105922 Benzoic acid, 4-methyl-, butyl ester CAS No. 19277-56-6

Benzoic acid, 4-methyl-, butyl ester

Cat. No. B105922
CAS RN: 19277-56-6
M. Wt: 192.25 g/mol
InChI Key: UYGHRCCJWWYXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08828902B2

Procedure details

Microencapsulated Pd(OAc)2 (prepared as described in Example 1, 0.23 g, 2 mol %, based on palladium content) was added to a solution of 4-iodotoluene (1 mmol) and triethylamine (4 mmol) in 1,2-Dimethoxyethane/n-butanol (1:1, 10 mL). The reaction vessel was evacuated and purged with carbon monoxide (CO). The reaction mixture was stirred at 95° C. for 24 h under a CO atmosphere (using a balloon). The mixture was allowed to cool to room temperature, diluted with dichloromethane (50 mL) and filtered through a polyethylene frit (20-micron porosity). The filtrate was washed with water (2×20 mL) and dried (MgSO4). Evaporation under reduced pressure and purification by column chromatography gave butyl 4-methylbenzoate, 89%; IR: 1714; 1H NMR (400 MHz; CDCl3): 7.93 (2H, d, J 8.2), 7.23 (2H, d, J 8), 4.31 (2H, t, J 6.6), 2.41 (3H, s), 1.78-1.71 (2H, m), 1.49 (2H, sext, J 7.5) and 0.98 (3H, t, J 7.4); 13C NMR (CDCl3): 167.2, 143.8, 130.0, 129.4, 128.2, 65.0, 31.2, 22.0, 19.7 and 14.1.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
1,2-Dimethoxyethane n-butanol
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.C(N([CH2:14][CH3:15])CC)C.CO[CH2:18][CH2:19][O:20][CH3:21].C([OH:26])CCC>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:21]([O:20][CH2:19][CH2:18][CH2:14][CH3:15])=[O:26])=[CH:3][CH:4]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
Quantity
4 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
1,2-Dimethoxyethane n-butanol
Quantity
10 mL
Type
reactant
Smiles
COCCOC.C(CCC)O
Name
Quantity
0.23 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 95° C. for 24 h under a CO atmosphere (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
CUSTOM
Type
CUSTOM
Details
purged with carbon monoxide (CO)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
diluted with dichloromethane (50 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a polyethylene frit (20-micron porosity)
WASH
Type
WASH
Details
The filtrate was washed with water (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification by column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=CC=C(C(=O)OCCCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.